N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S/c1-3-26(4-2)12-13-28-23(31)20-11-10-19(16-21(20)25-24(28)32)22(30)27(14-15-29)17-18-8-6-5-7-9-18/h5-9,19-21,29H,3-4,10-17H2,1-2H3,(H,25,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUDVWQSUJNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2CCC(CC2NC1=S)C(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure combines features of tetrahydroquinazoline and sulfonamide moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of compound 1 can be described by the following formula:
Antitumor Activity
Research indicates that compound 1 exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest |
| HeLa | 8 | Inhibition of migration |
Neuroprotective Effects
Compound 1 has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with compound 1 resulted in a significant reduction in cell death, suggesting its potential role in protecting neurons .
The mechanisms underlying the biological activity of compound 1 are multifaceted:
- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of compound 1 in patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving a placebo. The trial reported an overall response rate of 60% among treated patients .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In animal models of Alzheimer’s disease, administration of compound 1 led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning abilities compared to control groups .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization, functional group substitutions, and coupling. Key considerations include:
- Temperature control : Maintain precise temperatures during cyclization (e.g., 60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for nucleophilic substitutions .
- Catalysts : Zinc chloride or palladium catalysts may accelerate specific steps (e.g., coupling reactions) .
- Monitoring : Use thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How can the compound’s purity and stability be assessed under varying pH conditions?
- Analytical methods : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .
- Stability studies : Conduct accelerated degradation tests at pH 3–9 and 40°C to identify hydrolytic or oxidative degradation pathways .
Q. What pharmacological screening strategies are recommended for initial biological activity assessment?
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Structure-activity relationship (SAR) studies : Replace the diethylaminoethyl group with cyclic amines (e.g., piperidine) to modulate lipophilicity and binding affinity .
- Computational modeling : Perform molecular docking with AutoDock Vina to predict interactions with ATP-binding pockets in kinases .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Assay standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and adjust serum concentrations to rule out matrix effects .
- Orthogonal validation : Confirm kinase inhibition via Western blotting for phosphorylated targets (e.g., p-ERK) alongside enzymatic assays .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance oral bioavailability .
- Microsomal stability testing : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Methodological Guidance for Data Analysis
Q. What statistical methods are suitable for analyzing dose-response contradictions in cytotoxicity assays?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by pipetting errors .
Q. How can crystallography or spectroscopy resolve ambiguities in the compound’s tautomeric forms?
- X-ray crystallography : Determine the dominant tautomer (e.g., 4-oxo vs. 2-sulfanylidene) in the solid state .
- Dynamic NMR : Monitor tautomeric equilibria in DMSO-d₆ at variable temperatures (25–60°C) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Synthetic yield | Multi-step optimization | 40–60% | |
| LogP (lipophilicity) | HPLC retention time | 2.8 ± 0.3 | |
| IC₅₀ (EGFR inhibition) | Fluorescence polarization | 0.85 µM | |
| Plasma stability (t₁/₂) | Rat liver microsomes | 28 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
